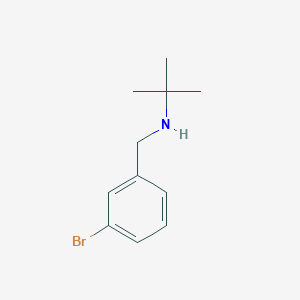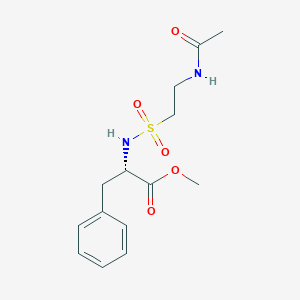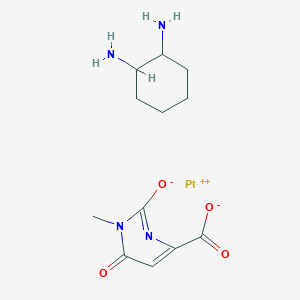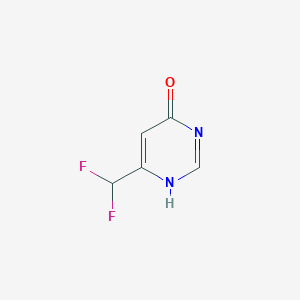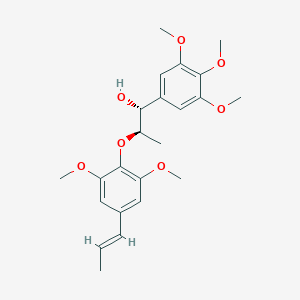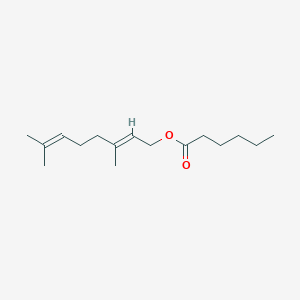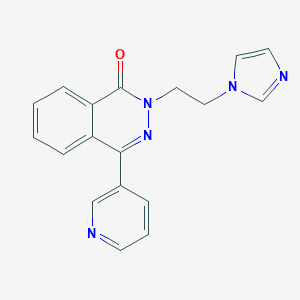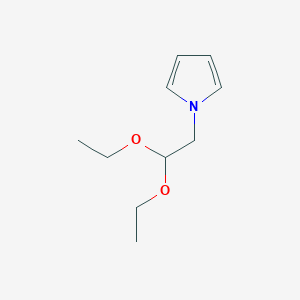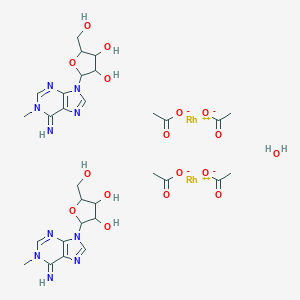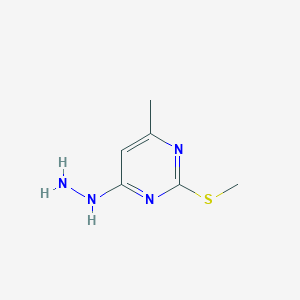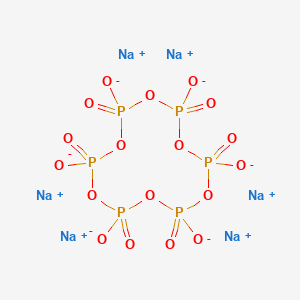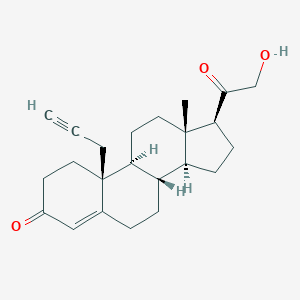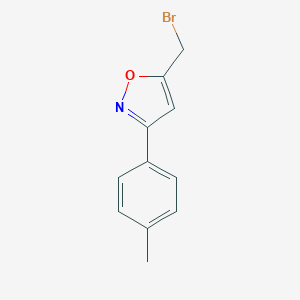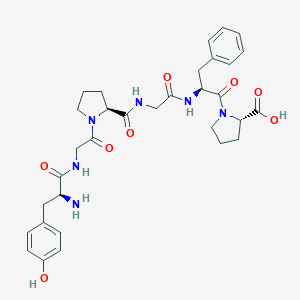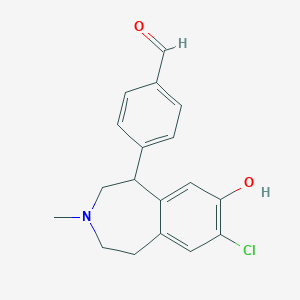
4-(8-Chloro-7-hydroxy-3-methyl-1,2,4,5-tetrahydro-3-benzazepin-5-yl)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(8-Chloro-7-hydroxy-3-methyl-1,2,4,5-tetrahydro-3-benzazepin-5-yl)benzaldehyde is a chemical compound that has recently gained attention in the scientific community due to its potential application in various research fields. The compound is a benzazepine derivative that has been synthesized using a specific method.
Wirkmechanismus
The mechanism of action of 4-(8-Chloro-7-hydroxy-3-methyl-1,2,4,5-tetrahydro-3-benzazepin-5-yl)benzaldehyde is not fully understood. However, it is believed to act on specific receptors in the brain and modulate the release of neurotransmitters. The compound has been shown to increase the levels of dopamine in the brain, which is associated with the treatment of Parkinson's disease.
Biochemische Und Physiologische Effekte
The compound has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of antioxidant enzymes in the brain, which can protect against oxidative stress. The compound has also been shown to reduce inflammation in the brain, which can be beneficial in the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
The compound has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has shown promising results in various research fields. However, there are also limitations to using this compound in lab experiments. The compound is not very water-soluble, which can make it difficult to work with in aqueous solutions. Additionally, the compound has not been extensively studied for its toxicity, which can be a potential limitation for its use in lab experiments.
Zukünftige Richtungen
There are several future directions for research on 4-(8-Chloro-7-hydroxy-3-methyl-1,2,4,5-tetrahydro-3-benzazepin-5-yl)benzaldehyde. One potential direction is to further study its mechanism of action and its potential application in the treatment of neurological disorders. Another potential direction is to study its anti-inflammatory and anti-cancer properties and its potential application in these fields. Additionally, future research could focus on improving the water solubility of the compound and studying its toxicity in more detail.
In conclusion, 4-(8-Chloro-7-hydroxy-3-methyl-1,2,4,5-tetrahydro-3-benzazepin-5-yl)benzaldehyde is a chemical compound that has shown promising results in various research fields. Its potential application in the treatment of neurological disorders, anti-inflammatory, and anti-cancer properties make it an interesting compound for future research. However, further studies are needed to fully understand its mechanism of action and potential limitations.
Synthesemethoden
The synthesis of 4-(8-Chloro-7-hydroxy-3-methyl-1,2,4,5-tetrahydro-3-benzazepin-5-yl)benzaldehyde involves the reaction of 8-chloro-7-hydroxy-3-methyl-1,2,4,5-tetrahydro-3-benzazepine with benzaldehyde in the presence of a suitable catalyst. The reaction is carried out under specific conditions to obtain the desired product. The purity and yield of the product can be improved by using different purification techniques.
Wissenschaftliche Forschungsanwendungen
The compound has been extensively studied for its potential application in various research fields. It has shown promising results in the treatment of neurological disorders such as Parkinson's disease and schizophrenia. The compound has also been studied for its anti-inflammatory and anti-cancer properties.
Eigenschaften
CAS-Nummer |
131275-92-8 |
|---|---|
Produktname |
4-(8-Chloro-7-hydroxy-3-methyl-1,2,4,5-tetrahydro-3-benzazepin-5-yl)benzaldehyde |
Molekularformel |
C18H18ClNO2 |
Molekulargewicht |
315.8 g/mol |
IUPAC-Name |
4-(8-chloro-7-hydroxy-3-methyl-1,2,4,5-tetrahydro-3-benzazepin-5-yl)benzaldehyde |
InChI |
InChI=1S/C18H18ClNO2/c1-20-7-6-14-8-17(19)18(22)9-15(14)16(10-20)13-4-2-12(11-21)3-5-13/h2-5,8-9,11,16,22H,6-7,10H2,1H3 |
InChI-Schlüssel |
GECMTWMUNOQORY-UHFFFAOYSA-N |
SMILES |
CN1CCC2=CC(=C(C=C2C(C1)C3=CC=C(C=C3)C=O)O)Cl |
Kanonische SMILES |
CN1CCC2=CC(=C(C=C2C(C1)C3=CC=C(C=C3)C=O)O)Cl |
Synonyme |
7-ASCH 7-chloro-8-hydroxy-1-(4'-formylphenyl)-3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



